3-Bromo-5-chlorobenzo[b]thiophene
Overview
Description
3-Bromo-5-chlorobenzo[b]thiophene is an organosulfur compound with the molecular formula C8H4BrClS It is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing a sulfur atom in its ring structure
Mechanism of Action
Target of Action
3-Bromo-5-chlorobenzo[b]thiophene is a heteroaryl halide It’s known that heteroaryl halides are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
The compound undergoes Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the coupling of a boronic acid with a halide . This reaction is widely applied in organic synthesis, creating biaryl compounds from phenylboronic acids and aryl halides .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, which this compound undergoes, is a key process in the synthesis of various organic compounds . These compounds can then interact with various biochemical pathways, depending on their structure and functional groups.
Pharmacokinetics
It’s known that the halogen atoms, particularly chlorine and bromine, could play important roles in significantly improving the drug-target binding affinity and adme properties of a molecule .
Result of Action
The compound’s ability to undergo suzuki-miyaura cross-coupling reactions enables the synthesis of a wide range of organic compounds . These compounds can have various effects at the molecular and cellular level, depending on their structure and functional groups.
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially influence the suzuki-miyaura cross-coupling reactions that this compound undergoes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chlorobenzo[b]thiophene typically involves the bromination and chlorination of benzo[b]thiophene. One common method includes the use of bromine and chlorine in the presence of a catalyst to achieve selective halogenation at the desired positions on the benzo[b]thiophene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using controlled conditions to ensure high yield and purity. The process often requires the use of advanced equipment to handle the reactive halogenating agents safely .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom in the thiophene ring can participate in oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Major Products:
- Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
- Oxidation reactions typically produce sulfoxides or sulfones .
Scientific Research Applications
3-Bromo-5-chlorobenzo[b]thiophene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology and Medicine: Its derivatives are studied for potential pharmacological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
3-Bromo-5-chlorobenzothiophene: Similar in structure but with different halogenation patterns.
3-Chlorobenzo[b]thiophene: Lacks the bromine atom, leading to different reactivity and applications.
5-Bromobenzo[b]thiophene: Lacks the chlorine atom, affecting its chemical properties.
Uniqueness: 3-Bromo-5-chlorobenzo[b]thiophene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and potential for diverse chemical transformations. This dual halogenation also enhances its utility in synthesizing complex molecules with specific functional properties .
Properties
IUPAC Name |
3-bromo-5-chloro-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKCGJYSJENJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557866 | |
Record name | 3-Bromo-5-chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32969-26-9 | |
Record name | 3-Bromo-5-chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.